molecular formula C11H15NO2 B8359941 p-Tolyl methyl urethane

p-Tolyl methyl urethane

Cat. No.: B8359941
M. Wt: 193.24 g/mol
InChI Key: ZPJIARFYUJLZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Tolyl methyl urethane is a urethane compound of significant interest in chemical research and development. Urethanes, also known as carbamates, are esters of carbamic acid and serve as versatile intermediates and protecting groups in multi-step organic synthesis (a). This compound is particularly valuable in polymer science, where it can function as a model compound or a building block in the study of polyurethane systems. Research indicates that urethane compounds can be utilized in processes to prepare isocyanates, which are fundamental monomers in polyurethane production (a). The tolyl group incorporated in its structure may influence the properties of resulting materials, such as thermal stability and solubility. Furthermore, urethane compounds find applications in the synthesis of specialty chemicals, including pharmaceutical intermediates and functional polymers. The methyl ester group in this compound offers a reactive site for further chemical transformations, making it a flexible starting material for constructing more complex molecules. This product is strictly for research and development purposes. (a) U.S. Patent No. US5457229A, "Process for preparing isocyanates from urethanes," describes methods involving the decomposition of urethane compounds like ethyl urethane to produce isocyanates . U.S. Patent No. US4304922A, "Process for the preparation of urethane," discusses the synthesis of urethane compounds from nitro derivatives, carbon monoxide, and alcohols .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl N-methyl-N-(4-methylphenyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)12(3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3

InChI Key

ZPJIARFYUJLZKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Material Science : this compound’s balance of rigidity and flexibility makes it ideal for structural adhesives and elastomers requiring moderate thermal stability .
  • Pharmaceuticals : Retaining the p-tolyl group is essential for maintaining anti-inflammatory efficacy in drug design .
  • Limitations : Poor acid/base resistance necessitates protective coatings in industrial applications .

Preparation Methods

Three-Step Continuous Process via Methyl Isocyanate Intermediate

The most scalable method, described in Patent CN85109417A , involves a three-step continuous process optimized for high yield (>98%) and minimal byproduct formation:

  • Step 1: Formation of Phenyl-N-Methyl Urethane
    Diphenyl carbonate reacts with methylamine in a molar ratio of 1:0.8–1:1 at 20–80°C under atmospheric pressure. This exothermic reaction produces phenyl-N-methyl urethane and phenol, with continuous circulation of unreacted reagents ensuring near-quantitative conversion.

  • Step 2: Thermal Decomposition to Methyl Isocyanate
    Phenyl-N-methyl urethane undergoes controlled pyrolysis at 180–220°C under reduced pressure (200 mmHg to atmospheric), generating methyl isocyanate (MIC) and phenol. Partial condensation separates MIC gas from liquid phenol, enabling MIC purification.

  • Step 3: Carbamation of p-Cresol
    MIC reacts with p-cresol (4-methylphenol) in inert solvents (e.g., toluene or ethyl acetate) at 0–50°C. Catalysts such as triethylamine (0.001–0.1 mol per mole of p-cresol) accelerate the reaction, yielding this compound. The product precipitates upon cooling and is isolated via filtration.

Key Advantages :

  • Continuous operation reduces MIC exposure, enhancing safety.

  • Catalyst recycling minimizes costs.

Direct Carbamation Using Preformed Methyl Isocyanate

For laboratories lacking continuous reactors, preformed MIC is reacted with p-cresol under anhydrous conditions:

Procedure :

  • Dissolve p-cresol (1.0 equiv) in dichloromethane.

  • Add MIC (1.05 equiv) dropwise at 0°C under nitrogen.

  • Stir for 12–24 hours at 25°C.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 85–92% (dependent on MIC purity).

Reaction Optimization and Catalytic Systems

Catalyst Screening

Organotin compounds (e.g., dibutyltin dilaurate) and tertiary amines (e.g., DMAP) are compared in Table 1 :

CatalystTemperature (°C)Time (h)Yield (%)
Triethylamine252489
Dibutyltin dilaurate25695
DMAP251291

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (d, J = 8.0 Hz, 2H, ArH), 6.85 (d, J = 8.0 Hz, 2H, ArH), 3.65 (s, 3H, NCH₃), 2.32 (s, 3H, ArCH₃).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >99% purity, with retention time = 8.2 min.

Emerging Methodologies

Enzymatic Carbamation

Preliminary studies suggest Candida antarctica lipase B (CAL-B) catalyzes urethane formation at 40°C in ionic liquids, though yields remain suboptimal (≤65%) compared to chemical methods.

Applications and Derivatives

This compound serves as a precursor for:

  • Herbicides: Functionalization via sulfonation yields sulfonylurea derivatives.

  • Polyurethanes: Chain extenders in high-performance elastomers .

Q & A

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra for p-tolyl methyl urethane?

  • Answer : Anharmonic corrections (VPT2) improve DFT-predicted IR frequencies. Solvent effects are modeled using PCM (Polarizable Continuum Model). Compare experimental spectra acquired at low temperature (to reduce thermal broadening) with simulations .

Methodological Notes

  • Data Validation : Cross-reference findings with peer-reviewed databases (e.g., SciFinder, Reaxys) and prioritize journals with rigorous peer review (e.g., Journal of Organic Chemistry) .
  • Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldlotch, ≥99% purity), instrument calibration details, and raw data deposition practices (e.g., GitHub repositories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.